molecular formula C9H7F3O2 B3157596 (S)-2-(4-(trifluoromethoxy)phenyl)oxirane CAS No. 850401-91-1

(S)-2-(4-(trifluoromethoxy)phenyl)oxirane

Cat. No. B3157596
CAS RN: 850401-91-1
M. Wt: 204.15 g/mol
InChI Key: NUVYGKYZDJEFEQ-MRVPVSSYSA-N
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Description

(S)-2-(4-(trifluoromethoxy)phenyl)oxirane, or S-TFMPO, is an organic compound with a variety of applications in the field of organic synthesis and scientific research. It is a chiral molecule, meaning that it has two different forms that are mirror images of each other, and can be used to synthesize a variety of complex molecules. S-TFMPO is of particular interest to researchers due to its versatility and potential for use in a variety of applications. In

Scientific Research Applications

Synthesis and Reactivity

  • Intermediate for Organofluorine Compounds : (Trifluoromethoxy)phenyllithiums, including derivatives of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane, have been used as intermediates for creating a variety of new organofluorine compounds. These intermediates can react with different electrophiles, leading to a range of products in generally high yields (Castagnetti & Schlosser, 2001).

  • Ring-Opening Reactions : The compound has been involved in regio- and diastereoselective ring-opening reactions. An example is its use in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, where it undergoes ring-opening with chiral tetrahydroquinolines (Li et al., 2010).

Polymerization and Material Science

  • Copolymerization : Studies have shown that oxiranes, including (S)-2-(4-(trifluoromethoxy)phenyl)oxirane, can be copolymerized with dicarboxylic anhydrides to produce polyesters containing ether linkages (Soeda et al., 2002).

  • Novel Reactivity in Cyclodimerization : Certain cyclic ethers, such as oxiranes, show unique behavior in cyclodimerization reactions, forming distinct cyclic acetals (Kanoh et al., 2002).

Analytical Chemistry

  • Chiral Resolution Reagent : (S)-2-[(R)-fluoro(phenyl)methyl]oxirane has been identified as an effective chiral resolution reagent for α-chiral amines, demonstrating its utility in analytical chemistry (Rodríguez-Escrich et al., 2005).

  • Structural Studies : Research has been conducted on the molecular structure of phenyloxirane in solution, which is related to the structure of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane, providing insights into its behavior in various solvents (Ashvar et al., 1999).

Medical and Biological Applications

  • Antimicrobial and Insect Antifeedant Properties : Some derivatives of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane have shown potential in antimicrobial and insect antifeedant applications, illustrating its significance in biological studies (Thirunarayanan & Vanangamudi, 2016).

  • Mutagenic Activity Studies : The compound has been analyzed for its potential mutagenic activity, providing essential data for understanding its biological effects (Schweikl et al., 2002).

properties

IUPAC Name

(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVYGKYZDJEFEQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-(trifluoromethoxy)phenyl)oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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